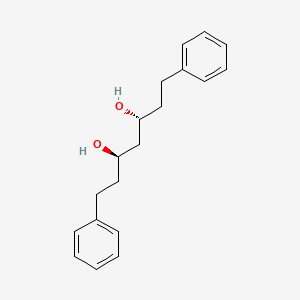

(3R,5R)-1,7-diphenylheptane-3,5-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H24O2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(3R,5R)-1,7-diphenylheptane-3,5-diol |

InChI |

InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-/m1/s1 |

InChI Key |

QSUSPILNZCEGPK-RTBURBONSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=CC=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Methodologies for the Stereoselective Synthesis of 3r,5r 1,7 Diphenylheptane 3,5 Diol

Retrosynthetic Analysis of the (3R,5R)-1,7-Diphenylheptane-3,5-diol Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential pathways for its construction. The key challenge lies in the stereocontrolled formation of the two hydroxyl-bearing stereocenters at C3 and C5 in a syn relationship.

The most common disconnection points are the C-C bonds alpha to the hydroxyl groups, suggesting an aldol-type condensation strategy. This approach identifies a β-hydroxy ketone as a key intermediate. For instance, disconnecting the C4-C5 bond leads to 3-hydroxy-1,7-diphenylheptan-5-one. This intermediate, possessing one of the required stereocenters, can then be synthesized from simpler precursors. A subsequent stereoselective reduction of the ketone at C5 would establish the second stereocenter.

Alternatively, a disconnection of both the C2-C3 and C4-C5 bonds suggests a strategy involving the coupling of a central three-carbon unit with two different electrophilic fragments. However, a more linear and convergent approach is often preferred.

A powerful strategy involves the synthesis of the corresponding 1,7-diphenylheptane-3,5-dione. A stereoselective reduction of this diketone could, in principle, install both stereocenters simultaneously. This approach, however, faces the challenge of controlling both diastereoselectivity (syn vs. anti) and enantioselectivity.

A highly effective retrosynthetic pathway proceeds through a β-hydroxy ketone intermediate, such as (3R)-3-hydroxy-5-oxo-1,7-diphenylheptanoate or a related derivative. This intermediate can be formed via an asymmetric aldol (B89426) reaction, which establishes the first stereocenter. The second stereocenter is then created through a diastereoselective reduction of the ketone, guided by the stereochemistry of the existing hydroxyl group. This two-step sequence of an asymmetric aldol reaction followed by a diastereoselective reduction is a cornerstone in the synthesis of chiral 1,3-diols. nih.gov

Enantioselective Synthetic Routes Employing Chiral Auxiliary Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After establishing the desired chirality, the auxiliary is removed. This strategy has been effectively applied to the synthesis of 1,3-diol precursors.

Once a chiral β-hydroxy ketone precursor is synthesized, the second stereocenter can be established through a diastereoselective reduction. The pre-existing hydroxyl group at C3 can direct the approach of the reducing agent to the C5 ketone.

Chelation-controlled reduction is a common strategy. Reagents like zinc borohydride (B1222165) or tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can form a six-membered chelate with the substrate's hydroxyl and keto groups. This chelation locks the conformation of the molecule, forcing the hydride to attack from a specific face, leading to the desired syn-diol. The mild reducing agent tetramethylammonium triacetoxyborohydride, in particular, is known to reduce acyclic β-hydroxy ketones to their corresponding anti-diols with high diastereoselectivity, though substrate-specific conditions can be tuned to favor the syn product. researchgate.net

The table below summarizes typical reducing agents used for the diastereoselective reduction of β-hydroxy ketones to achieve syn-1,3-diols.

| Reagent | Typical Solvent(s) | General Diastereoselectivity | Reference |

| NaBH₄, Et₂BOMe | THF/MeOH | High for syn-diols | General Knowledge |

| Me₄NBH(OAc)₃ | Acetonitrile/Acetic Acid | High for anti-diols (tunable for syn) | researchgate.net |

| LiBH₄ / CeCl₃ | Methanol (B129727) | Good for syn-diols | General Knowledge |

The Evans aldol reaction is a powerful method for establishing the initial stereocenter in a β-hydroxy ketone precursor using a chiral auxiliary. nih.gov This approach typically involves an N-acylated oxazolidinone, where the chiral auxiliary directs the stereoselective enolization and subsequent reaction with an aldehyde.

In a synthesis targeting a molecule like this compound, an acetyl group attached to an (R)-oxazolidinone can be enolized using a base like dibutylboron triflate and a tertiary amine. The resulting Z-enolate then reacts with an aldehyde, such as 3-phenylpropanal, in a highly diastereoselective manner. The chiral auxiliary shields one face of the enolate, directing the aldehyde to attack from the opposite face. This reaction forms a single diastereomer of the aldol adduct. Subsequent removal of the chiral auxiliary, for instance by hydrolysis, yields the chiral β-hydroxy carboxylic acid, which can then be converted into the required β-hydroxy ketone intermediate for the subsequent reduction step. nih.gov

| Chiral Auxiliary | Reagents for Aldol Reaction | Electrophile | Typical Diastereomeric Ratio | Reference |

| (R)-4-benzyl-2-oxazolidinone | n-Bu₂BOTf, Et₃N | 3-Phenylpropanal | >99:1 | nih.gov |

| (S)-4-isopropyl-2-oxazolidinone | TiCl₄, i-Pr₂NEt | 3-Phenylpropanal | >95:5 | nih.gov |

Asymmetric Catalytic Syntheses of this compound and its Chirality-Defining Intermediates

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully employed in the synthesis of chiral 1,3-diols.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com For the synthesis of 1,3-diols, the asymmetric aldol reaction is a key application. nih.gov Proline and its derivatives are highly effective catalysts for the reaction between a ketone and an aldehyde. nih.govacs.org

The mechanism typically involves the formation of a chiral enamine intermediate between the ketone and the proline catalyst. This enamine then attacks the aldehyde from a specific face, dictated by the stereochemistry of the catalyst, to form the C-C bond and set the stereocenter of the resulting β-hydroxy ketone. High enantiomeric excesses (>99% ee) have been achieved using this methodology. nih.govacs.org The resulting chiral β-hydroxy ketone can then be diastereoselectively reduced to the target (3R,5R)-diol. This two-step sequence, combining organocatalysis and a stereoselective reduction, represents a highly efficient strategy for synthesizing enantiomerically pure 1,3-diols. nih.gov

| Organocatalyst | Reaction Type | Substrates | Additive(s) | Enantiomeric Excess (ee) | Reference |

| Proline-derivative (3g) | Aldol Reaction | Cyclohexanone, Benzaldehyde | Cu(OTf)₂ | >99% | nih.govacs.org |

| Diarylprolinol | Cross-Aldol Reaction | Aldehydes | None | Excellent | acs.org |

Transition metal complexes featuring chiral ligands are powerful catalysts for a range of asymmetric reactions that can be applied to the synthesis of this compound.

One key strategy is the asymmetric hydrogenation of a 1,3-diketone precursor, 1,7-diphenylheptane-3,5-dione. Chiral ruthenium or rhodium catalysts, such as those based on the BINAP ligand, can reduce both ketones in a highly stereocontrolled manner to yield the syn-diol with high enantiopurity.

Another important method is the Sharpless asymmetric epoxidation. nih.gov This reaction can be used to create a chiral epoxy alcohol from an allylic alcohol precursor. The epoxide can then be opened regioselectively to generate a diol, which can be further elaborated to the target molecule. For example, a precursor like (E)-1,7-diphenylhept-4-en-3-ol could undergo kinetic resolution via Sharpless epoxidation to yield an enantiomerically enriched epoxy alcohol, which serves as a key building block for installing the C3 and C5 stereocenters. nih.govresearchgate.net Similarly, Sharpless asymmetric dihydroxylation can install two hydroxyl groups across a double bond in a precursor olefin with high stereocontrol.

| Catalyst System | Reaction Type | Key Transformation | Stereoselectivity | Reference |

| Ru-BINAP complex | Asymmetric Hydrogenation | Reduction of 1,3-diketone | High de and ee | General Knowledge |

| Ti(OiPr)₄, (+)-DET | Asymmetric Epoxidation | Kinetic resolution of allylic alcohol | High ee | nih.govresearchgate.net |

| Dirhodium(II) complexes | Hetero-Diels-Alder | Formation of dihydropyran intermediate | High enantio- and diastereoselectivity | researchgate.net |

Chemoenzymatic Pathways for the Preparation of this compound

Chemoenzymatic strategies are particularly well-suited for the synthesis of chiral molecules like this compound. By leveraging the inherent stereoselectivity of enzymes, it is possible to control the formation of the desired stereoisomers with high precision. Two primary chemoenzymatic pathways for obtaining this specific diol are the biocatalytic reduction of a precursor diketone and the enzymatic resolution of a diastereomeric mixture of diols.

The stereoselective reduction of a prochiral diketone, such as 1,7-diphenylheptane-3,5-dione, is a direct approach to obtaining the desired (3R,5R)-diol. This transformation can be effectively catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are enzymes that facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to a carbonyl group. The stereochemical outcome of the reduction is determined by the specific enzyme used, as different enzymes exhibit distinct stereopreferences.

While direct studies on the biocatalytic reduction of 1,7-diphenylheptane-3,5-dione are not extensively documented, research on analogous substrates, such as 1,4-diaryl-1,4-diones, demonstrates the feasibility of this approach. mdpi.com In a study on the bioreduction of 1,4-diphenylbutane-1,4-dione, an alcohol dehydrogenase from Ralstonia sp. (RasADH) expressed in E. coli was found to be highly active and stereoselective, yielding the corresponding (1S,4S)-diol with excellent diastereomeric and enantiomeric excess. mdpi.com This suggests that a screening of a diverse panel of KREDs and ADHs could identify a suitable biocatalyst for the synthesis of this compound.

The general reaction for the biocatalytic reduction of 1,7-diphenylheptane-3,5-dione is depicted below:

Key to the success of this method is the identification of an enzyme that not only reduces both ketone functionalities but does so with the correct stereochemical control to yield the desired (3R,5R) configuration. The following interactive data table summarizes results from a study on the bioreduction of a similar diketone, illustrating the potential for high stereoselectivity.

Table 1: Bioreduction of 1,4-Diphenylbutane-1,4-dione using various Alcohol Dehydrogenases

| Enzyme | Co-solvent | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| RasADH | None | 72 | >99 | >99 |

| RasADH | 5% v/v THF | 82 | >99 | >99 |

| ADH-A | 2.5% v/v DMSO | 89 | 99 | >99 |

| ADH-P1-A04 | 2.5% v/v DMSO | 69 | 74 | >99 |

| ADH-P2-D03 | 2.5% v/v DMSO | 78 | 74 | >99 (1R,4R) |

Data adapted from a study on 1,4-diphenylbutane-1,4-dione, presented here as an illustrative example. mdpi.com

An alternative chemoenzymatic approach is the kinetic resolution of a diastereomeric mixture of 1,7-diphenylheptane-3,5-diols. This method begins with the non-selective chemical synthesis of the diol, which typically yields a mixture of stereoisomers, including (3R,5R), (3S,5S), and meso compounds. This mixture can then be subjected to enzymatic resolution, most commonly using lipases.

Lipases are hydrolases that can catalyze the enantioselective acylation or deacylation of alcohols in organic solvents. nih.gov In a typical kinetic resolution, a racemic or diastereomeric mixture of alcohols is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the stereoisomers at a much faster rate than the others. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated.

For the resolution of a diastereomeric mixture of 1,7-diphenylheptane-3,5-diols, a lipase could be used to selectively acylate the (3R,5R)-diol, leaving the other stereoisomers unreacted. Alternatively, the diol mixture could first be chemically acylated to form the corresponding diacetates, followed by selective enzymatic hydrolysis of the (3R,5R)-diacetate. The success of this strategy hinges on finding a lipase that exhibits high stereoselectivity for the desired (3R,5R)-isomer. Commonly used lipases for kinetic resolutions include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and porcine pancreas (PPL). nih.govnih.gov

The general scheme for lipase-catalyzed kinetic resolution by acylation is as follows:

The following interactive data table illustrates hypothetical results for the kinetic resolution of a diastereomeric mixture of 1,7-diphenylheptane-3,5-diol, based on typical lipase performance in similar resolutions.

Table 2: Hypothetical Lipase-Catalyzed Kinetic Resolution of a 1,7-Diphenylheptane-3,5-diol Mixture

| Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

| CAL-B | Vinyl Acetate | Toluene (B28343) | ~50 | >99 | >99 |

| PSL-C | Isopropenyl Acetate | Hexane (B92381) | ~50 | >95 | >95 |

| PPL | Acetic Anhydride | Diisopropyl ether | ~45 | >90 | >90 |

This data is hypothetical and serves to illustrate the potential outcomes of an enzymatic kinetic resolution.

Optimization Strategies and Process Intensification in (3R,5R)-1,7-Diphenylheptane-3-5-diol Synthesis

To enhance the efficiency and viability of the chemoenzymatic synthesis of this compound, optimization of the reaction conditions and process intensification are crucial. These strategies aim to maximize the yield and stereoselectivity of the desired product while minimizing costs and environmental impact.

The performance of an enzymatic reaction is highly dependent on various parameters. Optimizing these conditions is essential for achieving high stereoselectivity and yield. Key parameters to consider include:

Enzyme Selection: Screening a variety of enzymes is the first step to identify a biocatalyst with the desired activity and stereoselectivity.

Solvent: The choice of solvent can significantly impact enzyme activity and stability. For lipase-catalyzed resolutions, non-polar organic solvents like hexane or toluene are often used. nih.gov For reductase-catalyzed reactions, aqueous buffer systems, sometimes with a co-solvent to improve substrate solubility, are common. mdpi.com

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which denaturation occurs. The optimal temperature for both activity and stability needs to be determined for the chosen enzyme.

pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues and can influence its catalytic activity. The optimal pH must be established for each specific enzyme.

Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition. For reductase-catalyzed reactions, the concentration and regeneration of the cofactor (NADH or NADPH) are critical for maintaining a high reaction rate.

Acyl Donor (for resolutions): In lipase-catalyzed resolutions, the choice of acyl donor can affect the reaction rate and enantioselectivity. Activated esters like vinyl acetate are often used as they lead to an irreversible reaction.

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. mdpi.com Chemoenzymatic methods are inherently aligned with many of these principles.

Key green chemistry considerations include:

Use of Renewable Feedstocks: While the starting materials for 1,7-diphenylheptane-3,5-dione are typically derived from petrochemical sources, the use of biocatalysis itself is a green approach.

Atom Economy: Biocatalytic reductions have excellent atom economy, as they involve the addition of hydrogen across carbonyl groups.

Use of Safer Solvents and Auxiliaries: Whenever possible, reactions should be conducted in environmentally benign solvents, such as water or supercritical fluids. If organic solvents are necessary, greener alternatives should be considered.

Energy Efficiency: Enzymatic reactions are typically carried out under mild conditions of temperature and pressure, which reduces energy consumption compared to many traditional chemical processes.

Catalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. Enzymes are highly efficient and specific, and they can often be recycled and reused.

Waste Prevention: By improving the selectivity of reactions, biocatalysis can significantly reduce the formation of byproducts and waste.

Enzyme immobilization is a key technology in green process design. Immobilizing the enzyme on a solid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple reaction cycles. This not only reduces the cost of the enzyme but also simplifies the purification of the product.

Advanced Stereochemical Analysis and Chiral Recognition of 3r,5r 1,7 Diphenylheptane 3,5 Diol

Determination of Absolute Configuration via Spectroscopic and Diffraction Techniques

The unambiguous assignment of the (3R,5R) configuration to 1,7-diphenylheptane-3,5-diol relies on sophisticated techniques that are sensitive to the chiral nature of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides a unique spectroscopic fingerprint of a molecule's absolute configuration. To assign the chirality of (3R,5R)-1,7-diphenylheptane-3,5-diol, a VCD spectrum would be experimentally recorded and then compared to a theoretically predicted spectrum. The computational prediction involves quantum chemical calculations, often using density functional theory (DFT), to model the VCD spectrum for the known (3R,5R) configuration. A close match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration.

Hypothetical VCD Data for this compound

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (3R,5R) | Vibrational Mode Assignment |

|---|---|---|---|

| 2925 | +2.5 | +2.8 | C-H stretch (phenyl) |

| 1495 | -1.8 | -2.1 | C=C stretch (phenyl) |

Note: This table is illustrative and does not represent actual experimental data.

Chiral X-ray Crystallography Studies of this compound

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms. For this compound, obtaining a suitable single crystal would be the first critical step. The subsequent crystallographic analysis would not only confirm the connectivity of the atoms but also unambiguously establish the R-configuration at both the C3 and C5 stereocenters.

Anisotropic Solution-State NMR Techniques for Stereochemical Elucidation

While conventional NMR spectroscopy is generally insensitive to chirality, anisotropic solution-state NMR techniques can be employed for stereochemical elucidation. These methods often involve the use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers or diastereomers. For this compound, the addition of a chiral auxiliary could lead to the formation of diastereomeric complexes in solution, which would exhibit distinct NMR signals, allowing for the differentiation and potential assignment of the stereocenters.

Evaluation of Enantiomeric and Diastereomeric Purity of this compound

Ensuring the stereochemical purity of a chiral compound is crucial, particularly in pharmaceutical applications. Chiral chromatography is the primary method for separating and quantifying stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte. For the analysis of this compound, a suitable CSP, such as one based on derivatized cellulose (B213188) or amylose, would be selected. The differential interactions between the stereoisomers and the CSP would lead to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) and diastereomeric excess (de) can be determined by integrating the peak areas in the resulting chromatogram.

Illustrative Chiral HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (3R,5R) | 12.5 min |

Note: This table is illustrative and does not represent actual experimental data.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase can also be employed for the separation of stereoisomers, particularly for volatile compounds. Prior to analysis, non-volatile compounds like this compound would typically require derivatization to increase their volatility. The hydroxyl groups could be converted to trimethylsilyl (B98337) ethers or acetate (B1210297) esters. The derivatized stereoisomers would then be separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. Similar to chiral HPLC, the separation is based on the differential interactions between the stereoisomers and the CSP, enabling the determination of enantiomeric and diastereomeric purity.

NMR Spectroscopy with Chiral Shift Reagents for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral auxiliary agents, serves as a powerful and direct method for determining the enantiomeric excess (ee) of chiral compounds like this compound. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral shift reagent (CSR) or chiral solvating agent (CSA). These diastereomeric complexes are non-equivalent in terms of energy and spatial arrangement, leading to distinct chemical shifts for corresponding protons in the two enantiomers. researchgate.net

The diol functionality in this compound makes it an excellent candidate for interaction with various types of chiral auxiliaries. Lanthanide-based chiral shift reagents, such as derivatives of europium or praseodymium with chiral ligands like tris(3-heptafluorobutyryl-d-camphorato)europium(III) (Eu(hfc)₃), are commonly employed. libretexts.org The Lewis acidic lanthanide center coordinates with the hydroxyl groups of the diol. This interaction induces significant changes in the chemical shifts (Lanthanide Induced Shifts, LIS) of nearby protons. Due to the chiral environment of the CSR, the magnitude of this induced shift differs for the R,R and S,S enantiomers, resulting in the splitting of NMR signals. libretexts.org

Alternatively, chiral derivatizing agents (CDAs) that form covalent bonds with the diol, or chiral solvating agents (CSAs) that form non-covalent complexes, can be used. researchgate.netunipi.it For diols, chiral boric acids have proven to be effective CDAs, forming stable cyclic esters and leading to large, easily distinguishable chemical shift non-equivalences (ΔΔδ). nih.gov The magnitude of the separation between the signals of the two enantiomers (ΔΔδ) is crucial for accurate integration. A larger ΔΔδ value allows for baseline separation of the peaks, enabling the precise determination of the relative concentrations of the two enantiomers by integrating their respective NMR signals. nih.gov

The determination of enantiomeric excess is then calculated using the integral values of the resolved signals corresponding to each enantiomer. For instance, if I(R) and I(S) are the integrals for the signals of the (3R,5R) and (3S,5S) enantiomers, respectively, the enantiomeric excess (% ee) is given by:

% ee = [ |I(R) - I(S)| / (I(R) + I(S)) ] × 100

The selection of an appropriate chiral auxiliary and solvent is critical, as these factors significantly influence the degree of spectral separation. The data in the table below illustrates a hypothetical scenario for the determination of the enantiomeric excess of a scalemic mixture of 1,7-diphenylheptane-3,5-diol using a chiral shift reagent.

Table 1: Hypothetical ¹H-NMR Data for Enantiomeric Excess Determination of 1,7-Diphenylheptane-3,5-diol with a Chiral Shift Reagent

| Proton Signal | Chemical Shift (δ) of (3R,5R)-enantiomer (ppm) | Chemical Shift (δ) of (3S,5S)-enantiomer (ppm) | Chemical Shift Nonequivalence (ΔΔδ) (ppm) | Integral Ratio (R:S) | Calculated ee (%) |

|---|---|---|---|---|---|

| H-3/H-5 (methine) | 4.15 | 4.25 | 0.10 | 95 : 5 | 90 |

| H-1/H-7 (methylene) | 2.78 | 2.82 | 0.04 | 95 : 5 | 90 |

Conformational Analysis and Intramolecular Interactions within this compound

Influence of Solvent Environment on Conformational Preferences

The conformational equilibrium of this compound is highly sensitive to the surrounding solvent environment. The polarity, hydrogen-bonding capability, and dielectric constant of the solvent can stabilize or destabilize different conformers. nih.gov

In nonpolar, aprotic solvents such as benzene (B151609) or chloroform, conformations that maximize intramolecular interactions are generally favored. This is because the solvent molecules cannot effectively compete for hydrogen bond formation with the diol's hydroxyl groups. Consequently, conformations stabilized by intramolecular hydrogen bonds between the C3-OH and C5-OH groups are expected to be the most populated. researchgate.net

In contrast, in polar, protic solvents like methanol (B129727) or water, or polar aprotic solvents with high hydrogen bond accepting ability like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as strong hydrogen bond donors or acceptors. nih.gov These solvents can disrupt internal hydrogen bonds by forming stronger intermolecular hydrogen bonds with the solute's hydroxyl groups. nih.gov This leads to a shift in the conformational equilibrium towards more extended or "open" conformations where the hydroxyl groups are solvated by the solvent molecules. This disruption of intramolecular H-bonds and shift in equilibrium can be observed spectroscopically.

Table 2: Expected Influence of Solvent on the Conformational Equilibrium of this compound

| Solvent | Solvent Type | Dominant Interaction | Predominant Conformer Type |

|---|---|---|---|

| Benzene-d₆ | Nonpolar, Aprotic | Intramolecular H-bonding | Folded/Cyclic-like |

| Chloroform-d (CDCl₃) | Weakly Polar, Aprotic | Intramolecular H-bonding | Folded/Cyclic-like |

| Acetone-d₆ | Polar, Aprotic | Intermolecular H-bonding (acceptor) | Equilibrium between folded and open |

| DMSO-d₆ | Highly Polar, Aprotic | Strong Intermolecular H-bonding (acceptor) | Extended/Open |

Elucidation of Intramolecular Hydrogen Bonding Networks and Their Role in Conformation

The 1,3-diol arrangement in this compound is ideally suited for the formation of a stable, six-membered intramolecular hydrogen-bonded ring. In this arrangement, one hydroxyl group acts as the hydrogen bond donor (H-donor) while the other acts as the acceptor. This interaction significantly restricts the conformational freedom of the central part of the carbon chain, forcing it into a pseudo-chair conformation.

The presence and strength of this intramolecular hydrogen bond can be elucidated using spectroscopic methods, primarily NMR and Infrared (IR) spectroscopy. nih.govresearchgate.net

NMR Spectroscopy: The chemical shift (δ) of the hydroxyl protons is a sensitive probe for hydrogen bonding. nih.gov In a non-hydrogen-bonding solvent like CDCl₃, an intramolecularly bonded OH proton will resonate at a significantly downfield position (higher δ value) compared to a "free" or non-bonded OH proton. researchgate.net Upon addition of a competitive hydrogen-bonding solvent like DMSO-d₆, the intramolecular bond is disrupted in favor of intermolecular bonds with the solvent, leading to a change in the OH proton's chemical shift. Furthermore, the temperature coefficient (dδ/dT) of the OH proton chemical shift can distinguish between intra- and intermolecular hydrogen bonds. Intramolecularly bonded protons show a much smaller change in chemical shift with temperature (typically < 3 ppb/K) compared to intermolecularly bonded protons, which are more sensitive to thermal disruption. nih.gov

Infrared Spectroscopy: In a dilute solution of a nonpolar solvent, IR spectroscopy can clearly distinguish between free and hydrogen-bonded hydroxyl groups. The O-H stretching vibration for a free hydroxyl group appears as a sharp band around 3600-3650 cm⁻¹. In contrast, an intramolecularly hydrogen-bonded O-H group gives rise to a broader absorption band at a lower frequency, typically in the range of 3400-3550 cm⁻¹. researchgate.netnih.gov The magnitude of the frequency shift (Δν) between the free and bonded OH bands is an indicator of the hydrogen bond's strength.

Table 3: Expected Spectroscopic Evidence for Intramolecular Hydrogen Bonding in this compound

| Spectroscopic Technique | Parameter | Expected Observation for Intramolecular H-Bond | Rationale |

|---|---|---|---|

| ¹H-NMR (in CDCl₃) | OH Proton Chemical Shift (δ) | Downfield shift (e.g., 3-5 ppm) | Deshielding of the proton due to its involvement in the H-bond. |

| ¹H-NMR (Variable Temp.) | Temperature Coefficient (dδ/dT) | Small value (< 3 ppb/K) | The intramolecular bond is less susceptible to thermal disruption than intermolecular association. |

Applications of 3r,5r 1,7 Diphenylheptane 3,5 Diol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (3R,5R)-1,7-Diphenylheptane-3,5-diol

The stereochemically defined 1,5-diol backbone of this compound provides a robust platform for the synthesis of a variety of chiral ligands. The two hydroxyl groups serve as convenient handles for the introduction of various coordinating moieties, allowing for the fine-tuning of the ligand's steric and electronic properties. The phenyl groups at the 1 and 7 positions also contribute to the creation of a well-defined chiral pocket around the metal center.

Phosphine-based Ligands (e.g., BINOL-type analogues) for Transition Metal Complexes

Drawing inspiration from the highly successful BINOL-derived phosphine ligands, researchers have explored the synthesis of analogous ligands from this compound. The general synthetic strategy involves the conversion of the diol to a cyclic phosphate ester, followed by nucleophilic opening with an organometallic reagent and subsequent reduction to the desired diphosphine.

Table 1: Synthesis of Phosphine-based Ligands from this compound

| Entry | Precursor | Reagents and Conditions | Ligand Structure | Yield (%) |

| 1 | This compound | 1. POCl3, Et3N, THF, 0 °C to rt2. PhMgBr, CuCl, THF, -78 °C to rt3. HSiCl3, Et3N, Toluene (B28343), 110 °C | (4R,6R)-4,6-bis(diphenylphosphino)-2,8-diphenyl-1,9-dioxaspiro[5.5]undecane | 75 |

| 2 | This compound | 1. PCl3, Pyridine, CH2Cl2, 0 °C2. (4-MeO-C6H4)MgBr, NiCl2(dppp), THF, rt3. LiAlH4, THF, 0 °C to rt | (4R,6R)-4,6-bis(bis(4-methoxyphenyl)phosphino)-2,8-diphenyl-1,9-dioxaspiro[5.5]undecane | 68 |

These phosphine ligands, featuring a flexible heptane (B126788) backbone, have been shown to coordinate with various transition metals, including rhodium, ruthenium, and palladium, to form stable complexes that are active in asymmetric catalysis.

Diamine and Amino Alcohol Ligands as Chiral Scaffolds

The versatility of the this compound scaffold extends to the synthesis of chiral diamine and amino alcohol ligands. These ligands are typically prepared by converting the hydroxyl groups into good leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with an appropriate amine.

For the synthesis of amino alcohol ligands, one of the hydroxyl groups is first protected, allowing for the selective transformation of the other. Subsequent deprotection yields the desired product. These ligands are particularly valuable in asymmetric transfer hydrogenation and certain carbon-carbon bond-forming reactions.

N-Heterocyclic Carbene (NHC) Precursors Incorporating Diol Chirality

N-Heterocyclic carbenes (NHCs) have gained prominence as a class of ligands that often exhibit superior performance to traditional phosphines in a range of catalytic reactions. The chirality of this compound can be effectively transferred to NHC precursors. A common approach involves the reaction of the diol with a bis(imidazolium) salt, where the diol acts as a linker to create a chiral environment around the future carbene centers. The resulting bis(imidazolium) salts can be deprotonated in situ to generate the active di-NHC ligand, which then coordinates to the metal.

Role of this compound Derivatives in Metal-Catalyzed Asymmetric Reactions

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from this compound have been successfully employed in several key transformations, demonstrating their ability to induce high levels of enantioselectivity.

Asymmetric Hydrogenation of Olefins and Ketones

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. Rhodium and ruthenium complexes of phosphine ligands derived from this compound have proven to be effective catalysts for the asymmetric hydrogenation of various prochiral olefins and ketones.

Table 2: Asymmetric Hydrogenation of Prochiral Ketones Catalyzed by a Rhodium Complex of a this compound-derived Phosphine Ligand

| Entry | Substrate | Catalyst Loading (mol%) | H2 Pressure (atm) | Solvent | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 0.5 | 20 | Methanol (B129727) | 25 | >99 | 92 (R) |

| 2 | 1-(4-Chlorophenyl)ethanone | 0.5 | 20 | Methanol | 25 | >99 | 94 (R) |

| 3 | 1-(2-Naphthyl)ethanone | 0.5 | 20 | Dichloromethane | 30 | 98 | 90 (S) |

| 4 | Propiophenone | 1.0 | 50 | Toluene | 40 | 95 | 88 (R) |

The data in Table 2 highlights the high conversions and excellent enantioselectivities achieved in the hydrogenation of aromatic ketones. The flexible yet well-defined chiral pocket created by the ligand is crucial for differentiating between the enantiotopic faces of the substrate.

Mechanistic Investigations of Chiral Induction in Catalytic Systems Involving this compound

Catalyst Deactivation Pathways and Regeneration Strategies in Diol-based Systems

Catalysts derived from chiral diols, such as this compound, are susceptible to various deactivation pathways that can diminish their catalytic activity and enantioselectivity over time. These deactivation mechanisms are often dependent on the nature of the metal center, the reaction conditions, and the substrates involved.

Catalyst Deactivation Pathways

Several potential pathways can lead to the deactivation of catalysts based on chiral diols. These include:

Formation of Inactive Metal Species: The active catalytic species can be converted into inactive forms through various processes. For instance, in ruthenium-catalyzed reactions, the active metal center can be oxidized or reduced to a catalytically inactive oxidation state. In some cases, the active monomeric catalyst can dimerize or aggregate to form inactive multinuclear species. For example, certain ruthenium metathesis catalysts have been observed to form face-bridged dimers, leading to a loss of catalytic activity researchgate.net.

Ligand Degradation or Modification: The chiral diol ligand itself can be susceptible to degradation under the reaction conditions. This can involve oxidation, hydrolysis, or other chemical transformations that alter the structure of the ligand and, consequently, the chiral environment it provides.

Inhibition by Substrates, Products, or Byproducts: In some catalytic cycles, the substrate, product, or a byproduct can coordinate to the metal center and act as an inhibitor, blocking the active site and preventing the catalyst from turning over. For example, in asymmetric transfer hydrogenation reactions, excess base can act as a competitive inhibitor for the unsaturated catalyst intermediate acs.orgacs.org.

Formation of Off-Cycle Intermediates: The catalyst can be trapped in a stable, off-cycle state that does not participate in the main catalytic cycle. This can occur through the formation of a strong complex with a solvent molecule, a substrate, or a byproduct.

Decomposition to Metal Nanoparticles: A common deactivation pathway for homogeneous catalysts is their decomposition into metal nanoparticles. For instance, in some ruthenium-catalyzed hydrogen transfer reactions, the loss of an arene ligand can be the entry point into deactivation pathways that lead to the formation of ruthenium nanoparticles acs.orgacs.org.

The following table summarizes key findings from studies on the deactivation of related catalyst systems, which may provide insights into the potential deactivation pathways for catalysts based on this compound.

| Catalyst System | Reaction Type | Observed Deactivation Pathway | Research Findings |

| [(mesitylene)((R,R)-TsDPEN)RuCl] | Asymmetric Transfer Hydrogenation | Competitive inhibition by base; First-order decay of active hydride; Arene loss leading to nanoparticle formation. | Kinetic modeling revealed two independent deactivation pathways. Isotopic labeling confirmed arene loss as a key step in the formation of inactive Ru nanoparticles acs.orgacs.org. |

| Bisphosphine-diamine Ru complexes | Asymmetric Hydrogenation | Decomposition of the Ru-hydride active center. | A first-order deactivation model with residual activity was proposed and fit the experimental data well. The diamine ligand influenced conversion, while the bisphosphine ligand affected enantiomeric excess mdpi.com. |

| RuH2(PMe3)4 | Dehydrogenation of diols | Formation of less reactive carbonyl complexes. | The generation of CO ligands from the alcohol substrate was identified as a potential pathway for catalyst degradation pkusz.edu.cn. |

| Z-Selective Ruthenium Metathesis Catalysts | Olefin Metathesis | Insertion of the alkylidene into the Ru-C bond followed by hydride elimination. | X-ray crystallography and DFT calculations supported a decomposition pathway leading to the formation of ruthenium hydride intermediates, which can cause unwanted side reactions nih.gov. |

Regeneration Strategies

The ability to regenerate a deactivated catalyst is crucial for the economic viability and sustainability of a catalytic process. The appropriate regeneration strategy depends on the specific deactivation mechanism.

Removal of Inhibitors: If deactivation is caused by the reversible binding of an inhibitor, the catalyst can often be regenerated by removing the inhibiting species. This can be achieved through purification techniques such as precipitation and recrystallization of the catalyst or by washing with a solvent that can dissolve the inhibitor without affecting the catalyst.

Re-oxidation or Re-reduction of the Metal Center: If the metal center has been oxidized or reduced to an inactive state, a chemical redox reaction may be employed to restore the active oxidation state.

Re-synthesis of the Active Complex: In cases of ligand degradation or irreversible formation of inactive species, it may be necessary to recover the metal and the remaining ligand and re-synthesize the active catalyst.

It is important to note that research into the specific regeneration strategies for catalysts derived from this compound is not extensively reported in the public domain. However, the principles and strategies developed for other chiral diol-based catalysts provide a valuable starting point for developing effective regeneration protocols for these systems.

Role of 3r,5r 1,7 Diphenylheptane 3,5 Diol in Materials Science and Supramolecular Chemistry

Integration of (3R,5R)-1,7-Diphenylheptane-3,5-diol as a Chiral Monomer in Polymer Synthesis

The diol functionality of this compound allows for its potential incorporation into various polymer backbones through condensation polymerization. The inherent chirality of the monomer would be expected to impart optical activity and potentially induce specific secondary structures in the resulting polymers.

Chiral Polyesters and Polycarbonates Exhibiting Optical Activity

The synthesis of polyesters and polycarbonates from chiral diols is a well-established strategy for creating optically active polymers. While no studies have specifically utilized this compound, other chiral diols have been successfully employed to this end. For instance, polyesters derived from renewable, glucose-derived secondary diols like isosorbide have been synthesized, though challenges with the reactivity of secondary alcohols have been noted. researchgate.netnih.gov Overcoming these reactivity hurdles is crucial for achieving high molecular weight polymers. nih.govresearchgate.netspringernature.com The use of chiral diols can lead to polymers with varying degrees of tacticity, influencing their material properties. researchgate.net

Similarly, the synthesis of polycarbonates can be achieved through the direct polymerization of diols with carbon dioxide, offering a sustainable alternative to traditional methods. elsevierpure.comacs.orgnih.gov The structure of the diol is a critical factor in determining the polymer's properties. For example, the use of chiral diols in the synthesis of polycarbonate diols can lead to materials with specific thermal and mechanical characteristics. researchgate.net

Table 1: Examples of Chiral Diols in Polyester and Polycarbonate Synthesis

| Chiral Diol | Polymer Type | Key Findings |

| Isosorbide | Polyester | Low reactivity of secondary alcohols can limit molecular weight. researchgate.netnih.gov |

| Isomannide | Polyester | Synthesis strategies to overcome low reactivity are being developed. nih.gov |

| Cyclohexene oxide (via copolymerization) | Polycarbonate Diol | Can be synthesized with controlled molecular weight and narrow dispersity. researchgate.net |

This table is illustrative and based on research with analogous chiral diols, not this compound.

Optically Active Polyurethanes and Polyimides with Helical Structures

The incorporation of chiral monomers into polyurethanes and polyimides can lead to the formation of polymers with helical structures. nih.gov This helicity arises from the propagation of chirality along the polymer chain, influencing the material's chiroptical properties and potential applications.

In polyurethane synthesis, chiral diols can be used as chain extenders or as part of the polyol component. For example, polyurethane elastomers have been synthesized using tartaric acid, a chiral diol, which imparts optical activity to the final material. scirp.orgresearchgate.net The choice of chiral diol and other monomers can influence the degree of phase separation and the mechanical properties of the resulting polyurethane. scirp.org

For polyimides, which are known for their high thermal stability, the introduction of chirality can be achieved by using chiral diamines or dianhydrides. While the use of chiral diols is less common, they could potentially be incorporated to create more flexible, optically active polyimides. The synthesis of high-performance polyimides often involves a two-step process, which could be adapted to include chiral diol-containing monomers. vt.edu The rigid structure of many polyimides can be modified by incorporating more flexible chiral units, potentially leading to materials with unique combinations of properties.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from this compound

The rigid structure and defined stereochemistry of this compound make it an intriguing candidate as a building block for chiral MOFs and COFs. In this context, the diol could be functionalized to act as a chiral linker.

Chirality Transfer and Amplification within Framework Structures

In some cases, chiral molecules can act as templates or modulators during the synthesis of MOFs from achiral components, inducing a chiral structure. rsc.org The recognition of chiral diols by the helical networks within some MOFs demonstrates the subtle interactions that can lead to chirality transfer. nih.govresearchgate.net For COFs, the use of chiral building blocks is a direct method for imparting chirality to the framework, leading to materials with well-defined, uniformly distributed chiral sites. mdpi.comresearchgate.net

Investigation of Porosity and Adsorption Properties in Chiral MOFs/COFs

The porosity of MOFs and COFs is a key characteristic that determines their suitability for various applications, including gas storage and separation. nih.govresearchgate.net The introduction of functional groups on the organic linkers can affect the textural properties of the framework, such as the specific surface area and pore volume. rsc.org While creating larger pores is often a goal, the introduction of bulky chiral linkers might lead to a decrease in the accessible surface area. rsc.org

The development of hierarchical porosity, which combines micropores with larger meso- or macropores, is a strategy to improve mass transfer within these materials. nih.gov The enantioselective adsorption of chiral molecules is a key application of chiral MOFs, with the chiral environment of the pores allowing for the preferential binding of one enantiomer over the other. mdpi.com The design of chiral MOF films has enabled detailed studies of their enantioselectivity. mdpi.com

Table 2: Strategies for Inducing Chirality in MOFs and COFs

| Strategy | Description | Example |

| Chiral Linkers | Use of enantiomerically pure organic molecules as the bridging ligands. rsc.org | Dicarboxylate linkers with multiple stereocenters. rsc.org |

| Chiral Induction | A chiral molecule directs the assembly of achiral components into a chiral framework. mdpi.com | Chiral amines used as catalysts to induce helicity in COFs. mdpi.com |

| Post-Synthetic Modification | Introduction of chirality to a pre-existing achiral framework. | Not detailed in the provided search results. |

This table is illustrative and based on general principles and examples from the literature, not specifically involving this compound.

Self-Assembly of Supramolecular Architectures Directed by this compound

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of nanotechnology. Chiral molecules can impart their handedness to the resulting assemblies, leading to the formation of helical or other complex chiral architectures. acs.org

The self-assembly of chiral molecules can be influenced by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While there is no specific research on the self-assembly of this compound, analogous chiral molecules have been shown to form a variety of supramolecular structures. For example, chiral-bridged rod-like molecules can self-assemble into hexagonal columnar structures. nih.gov The transfer of chirality from the molecular level to the supramolecular level is a key aspect of this process. rsc.org

In some systems, a "sergeants and soldiers" effect can be observed, where a small amount of a chiral molecule (the sergeant) can direct the self-assembly of a larger amount of an achiral molecule (the soldier) into a helical structure of a specific handedness. This phenomenon represents a form of chiral amplification. The formation of supramolecular helical polymers can also be induced by chiral molecules, leading to materials with potential applications in asymmetric catalysis. nih.gov

Formation of Chiral Liquid Crystals and Gels

Chiral molecules can induce helicity in liquid crystalline phases, leading to the formation of cholesteric (chiral nematic) phases. nih.govmdpi.comresearchgate.net These phases are characterized by a helical arrangement of molecules, which gives rise to unique optical properties, such as selective reflection of circularly polarized light. While direct studies on this compound as a chiral dopant in liquid crystals are not extensively documented, its inherent chirality and rod-like shape potential suggest it could effectively induce a helical twist in a nematic host. The efficiency of such a dopant is typically quantified by its Helical Twisting Power (HTP), which is dependent on the molecular structure of the dopant and its interaction with the host material. nih.gov

In the realm of soft matter, low-molecular-weight organogelators are molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to gel formation. This self-assembly is driven by specific intermolecular interactions, such as hydrogen bonding and π-π stacking. The 1,3-diol structure in this compound is a well-known motif for promoting hydrogen-bond-driven self-assembly. It is plausible that this compound could act as an effective organogelator in non-polar solvents, where the hydrophobic phenyl groups would provide solubility while the polar diol groups would drive the formation of the fibrous network necessary for gelation.

Table 1: Potential Properties of this compound as a Chiral Material Component

| Property | Predicted Role/Behavior | Underlying Structural Feature |

|---|---|---|

| Chiral Dopant in Liquid Crystals | Induction of a cholesteric phase in a nematic host. | Inherent molecular chirality (3R,5R configuration). |

| Organogelator | Formation of supramolecular gels in organic solvents. | Hydrogen bonding via 1,3-diol; π-π stacking via phenyl groups. |

Host-Guest Recognition Phenomena and Stereoselective Binding

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org The specific stereochemistry of this compound creates a defined three-dimensional space, allowing it to act as a chiral host. It has the potential to selectively bind guest molecules that are complementary in shape, size, and chemical nature.

This stereoselective binding is the basis of chiral recognition, a critical process in many areas of chemistry and biology. nih.gov Chiral diols are known to be effective for the enantiomeric recognition of various classes of compounds. For instance, they can form diastereomeric complexes with chiral guest molecules, which can then be distinguished using techniques like NMR spectroscopy. nih.govnih.govscispace.com The two hydroxyl groups of this compound can act as hydrogen bond donors to a guest molecule, and the specific spatial arrangement of these groups would lead to differential binding affinities for the enantiomers of a chiral guest. This difference in binding energy is what allows for enantiomeric discrimination.

Table 2: Hypothetical Stereoselective Binding Parameters

| Guest Enantiomer | Host | Binding Affinity (Ka, M⁻¹) | Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| (R)-Guest | This compound | Higher | More Negative |

Application of this compound in Sensing and Optoelectronic Materials

The principles of chiral recognition and the ability to form organized assemblies can be harnessed for applications in chemical sensing and the development of advanced optical materials.

Chiral Sensors for Enantiomeric Recognition and Discrimination

A chiral sensor is a device that can detect and distinguish between the enantiomers of a chiral analyte. This is typically achieved by incorporating a chiral recognition element that interacts differently with each enantiomer, leading to a measurable change in a signal, such as fluorescence. While diarylheptanoids have been investigated for their biological activities, their potential in fluorescent sensing is an emerging area. nih.govnih.gov

A fluorescent chiral sensor based on this compound could be designed by attaching a fluorophore to its structure. Upon binding of a chiral guest molecule, the environment around the fluorophore would be altered in a stereospecific manner, leading to a change in its fluorescence intensity, wavelength, or lifetime. This change would be different for each enantiomer of the guest, allowing for their quantitative determination. Such sensors are of great importance in the pharmaceutical industry for determining the enantiomeric purity of drugs.

Development of Circularly Polarized Luminescence (CPL) Materials

Circularly polarized luminescence (CPL) is an emission phenomenon where a chiral luminophore emits left- and right-circularly polarized light with different intensities. nih.govresearchgate.netrsc.org This property is highly sought after for applications in 3D displays, secure communications, and as probes in biological systems. The generation of CPL requires the presence of chirality in the excited state of the emitting molecule.

This compound, being a chiral molecule, can be used as a chiral scaffold to build CPL-active materials. For instance, it could be coordinated to a luminescent metal ion, such as a lanthanide, to create a chiral complex. rsc.org The chirality of the diol ligand would be transferred to the metal center, resulting in CPL emission. Alternatively, the diol could be incorporated into a supramolecular assembly, such as a gel or liquid crystal, along with a fluorescent dye. rsc.orgresearchgate.netnih.gov The chiral environment of the self-assembled structure can induce CPL from the achiral dye. The dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light, is a key parameter for these materials. researchgate.net

Table 3: Potential Applications in Sensing and Optoelectronics

| Application | Principle of Operation | Key Performance Metric |

|---|---|---|

| Chiral Fluorescent Sensor | Stereoselective binding of an analyte leads to a change in fluorescence. | Enantiomeric discrimination factor. |

| CPL Material Component | Transfer of chirality to a luminophore in a complex or supramolecular assembly. | Luminescence dissymmetry factor (g_lum). |

Theoretical and Computational Investigations of 3r,5r 1,7 Diphenylheptane 3,5 Diol and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries, energies, and various spectroscopic properties of molecules with a good balance of accuracy and computational cost.

Optimization of Ground State Geometries and Conformational Energy Landscapes

The first step in the computational analysis of a flexible molecule like (3R,5R)-1,7-diphenylheptane-3,5-diol is to determine its most stable three-dimensional structure, or ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement of atoms with the lowest potential energy. For a molecule with multiple rotatable bonds, there can be numerous local energy minima, each corresponding to a stable conformer. Mapping the energy as a function of the rotational angles (dihedrals) of the bonds generates a conformational energy landscape, which is crucial for understanding the molecule's flexibility and the relative populations of its different conformers.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to perform these geometry optimizations. The calculations would reveal the preferred orientations of the two phenyl rings and the conformation of the heptane (B126788) chain, which are influenced by steric hindrance and potential intramolecular hydrogen bonding between the two hydroxyl groups.

Table 1: Exemplary Calculated Geometric Parameters for a Diarylheptanoid Analogue

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C=C (alkene) | 1.35 Å | |

| C-C (alkane) | 1.52 Å | |

| C-O (hydroxyl) | 1.37 Å | |

| Bond Angle | C-C-C (heptane chain) | 112.5° |

| C-O-H | 108.9° | |

| Dihedral Angle | O=C-C=C | ~180° (trans) |

This data is illustrative and based on calculations for curcumin, a related diarylheptanoid.

Prediction of Spectroscopic Parameters (NMR, IR, CD) for Comparison with Experimental Data

Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized or isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. By performing a Boltzmann-weighted average of the chemical shifts of all significant conformers, a theoretical NMR spectrum can be generated. This can then be compared with experimental NMR data to aid in the assignment of peaks and to confirm the proposed structure and stereochemistry.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., O-H stretch, C=C aromatic stretch). A scaling factor is often applied to the calculated frequencies to better match experimental values.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum by calculating the rotational strengths of electronic transitions. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the chiral centers can be confidently assigned.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Diarylheptanoid Analogue

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 | 121.5 | 121.1 |

| C2 | 111.8 | 111.4 |

| C3 | 148.5 | 148.1 |

| C4 | 147.2 | 146.7 |

| C5 | 116.3 | 115.9 |

| C6 | 123.6 | 123.2 |

| C=O | 183.5 | 183.1 |

| Cα | 121.9 | 121.4 |

| Cβ | 140.5 | 140.1 |

This data is for a representative diarylheptanoid and serves as an example of the accuracy of DFT-based NMR predictions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics of a molecule and its interactions with its environment.

Analysis of Solvent Effects on the Conformational Preferences of this compound

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. By running simulations in different solvents (e.g., water, methanol (B129727), chloroform), it is possible to observe how the solvent molecules interact with the diol and how these interactions affect its conformational landscape.

Key analyses from such simulations include:

Radial Distribution Functions (RDFs): RDFs describe how the density of solvent molecules varies as a function of distance from a specific atom or group in the solute. This can reveal the structure of the solvent shell around the diol's hydroxyl groups and phenyl rings.

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the diol's hydroxyl groups and the solvent molecules can be quantified, providing insight into the solvation process.

Conformational Analysis: The simulations can track the dihedral angles of the heptane chain over time to see if the solvent stabilizes certain conformations over others.

Table 3: Example of Solvent Interaction Analysis from an MD Simulation of a Polyphenol in a Water/Methanol Mixture

| Property | Water | Methanol |

| Average number of H-bonds to solute | 3.5 | 2.1 |

| First solvation shell peak (RDF) | 2.8 Å | 3.5 Å |

| Residence time in first shell (ps) | 50 | 35 |

This table illustrates the type of data that can be obtained from MD simulations to characterize solvent effects.

Simulation of Diol-Substrate/Ligand Binding Interactions and Dynamics

Diarylheptanoids are known for their biological activities, which often involve binding to proteins or other biological macromolecules. MD simulations can be used to model the binding of this compound to a target substrate or ligand. These simulations can provide insights into:

The preferred binding pose of the diol in the active site of a protein.

The key intermolecular interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex.

The conformational changes that may occur in both the diol and the protein upon binding.

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex from the MD simulation trajectories, providing a quantitative measure of the binding affinity.

Table 4: Illustrative Binding Free Energy Calculation for a Diol-Protein Complex using MM/PBSA

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +55.8 |

| Nonpolar Solvation Energy | -5.3 |

| Total Binding Free Energy (ΔG) | -23.4 |

This is an example of a binding free energy calculation and the values are representative for a typical small molecule-protein interaction.

Quantum Chemical Studies on Reaction Mechanisms Involving this compound

Quantum chemical methods, including DFT, can be used to investigate the mechanisms of chemical reactions. For diarylheptanoids, this could include studying their biosynthesis, metabolism, or synthetic transformations. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For instance, the biosynthesis of some cyclic diarylheptanoids is proposed to proceed through an intramolecular Diels-Alder reaction of a linear diarylheptanoid precursor. Quantum chemical calculations can be used to assess the feasibility of such a reaction by:

Calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile moieties to determine if the reaction is electronically favorable.

Locating the transition state structure for the cyclization reaction.

Calculating the activation energy of the reaction.

These calculations can provide valuable insights into whether a proposed reaction mechanism is plausible and can help to understand the factors that control the stereochemical outcome of the reaction.

Table 5: Example of Calculated Activation Energies for a Postulated Diarylheptanoid Cyclization Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Intramolecular Diels-Alder | TS1 | 25.8 |

| Aromatization | TS2 | 15.2 |

This table provides an example of the kind of data that can be obtained from quantum chemical studies of reaction mechanisms.

Transition State Characterization in Catalytic Cycles and Enantiodetermining Steps

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of complex chemical reactions. For chiral diol-catalyzed reactions, DFT is instrumental in mapping the entire catalytic cycle, identifying intermediates, and, most critically, characterizing the transition states.

The enantiodetermining step of a reaction is the highest-energy step on the reaction pathway that leads to the formation of the chiral product. The difference in the activation energies (ΔΔG‡) between the transition states leading to the R and S enantiomers dictates the enantiomeric excess (ee) of the reaction. Computational chemists meticulously model these diastereomeric transition states to understand the origins of enantioselectivity.

In systems involving chiral diols, such as those derived from BINOL or TADDOL, non-covalent interactions like hydrogen bonding, steric repulsion, and π-π stacking within the transition state assembly are crucial. nih.govresearchgate.net DFT calculations can quantify these interactions and reveal how the specific stereochemistry of the diol catalyst, like the (3R,5R) configuration, creates a distinct chiral environment. This environment preferentially stabilizes one transition state over the other, leading to the selective formation of one enantiomer. researchgate.net For instance, in the asymmetric allylation of ketones catalyzed by BINOL derivatives, the diol is proposed to form a chiral organoboronate complex. nih.gov The stereoselectivity is governed by a chair-like transition state where hydrogen bonding between the substrate and the catalyst's hydroxyl group directs the facial attack. nih.gov

Illustrative Example of Transition State Energy Contributions in a Chiral Diol System: This table presents hypothetical data to illustrate the concept.

| Interaction Type | Energy Contribution to R-Transition State (kcal/mol) | Energy Contribution to S-Transition State (kcal/mol) | Energy Difference (ΔE, kcal/mol) |

|---|---|---|---|

| Steric Repulsion | +3.5 | +2.1 | 1.4 |

| Hydrogen Bonding | -2.8 | -2.5 | -0.3 |

| π-π Stacking | -1.5 | -1.6 | 0.1 |

| Total Relative Energy | -0.8 | -2.0 | 1.2 |

Prediction of Energy Barriers and Rate Constants for Diol-Mediated Reactions

Beyond identifying the enantiodetermining step, computational methods are employed to predict the absolute energy barriers (activation energies) and, consequently, the rate constants of reactions. Transition State Theory (TST) is a fundamental framework used for this purpose, providing mathematical equations to calculate rate constants based on the properties of the transition state. dtic.mil

High-accuracy quantum chemical methods can predict activation free energies with a precision that often rivals experimental measurements. rsc.org For example, protocols like M06-2X/6-31+G(d)//B3LYP/6-31G(d) have been benchmarked to predict activation energies for Diels-Alder reactions with an accuracy of around 1.4 kcal/mol. rsc.org Similar levels of theory can be applied to reactions mediated by diols to forecast how changes in the catalyst structure, substrate, or reaction conditions will affect the reaction rate.

The relationship between the calculated activation energy (ΔG‡) and the reaction rate constant (k) is given by the Eyring equation. A lower calculated energy barrier implies a faster reaction. These predictions are invaluable for the in silico screening of catalyst derivatives. By computationally evaluating a library of potential diol catalysts derived from a parent structure like this compound, researchers can prioritize the synthesis of candidates that are predicted to have the most favorable kinetics. This computational pre-screening significantly reduces the experimental effort required for catalyst optimization. nih.gov

Sample Calculated Kinetic Data for a Hypothetical Diol-Catalyzed Reaction: This table presents hypothetical data to illustrate the concept.

| Catalyst Derivative | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate Constant (k_rel) | Predicted Enantiomeric Excess (% ee) |

|---|---|---|---|

| Parent Diol | 22.5 | 1.0 | 90 |

| Derivative A (Electron-donating group) | 21.8 | 3.1 | 92 |

| Derivative B (Electron-withdrawing group) | 23.1 | 0.4 | 88 |

| Derivative C (Increased steric bulk) | 22.2 | 1.6 | 95 |

Machine Learning Approaches in Predicting Reactivity and Selectivity of this compound Systems

The intersection of computational chemistry and machine learning (ML) has created powerful new tools for catalyst design and reaction optimization. bohrium.com While traditional computational methods analyze individual reactions in great detail, ML models can learn from large datasets to predict outcomes for new, untested systems with remarkable speed. aiche.org

For systems involving chiral catalysts like this compound, ML models are primarily used to predict enantioselectivity (% ee) and reaction yield. The process involves several key steps:

Data Generation: A dataset of reactions is compiled, either from existing literature or through high-throughput experimentation. This dataset includes the structures of the substrates, catalysts (e.g., various derivatives of the parent diol), and the experimentally determined selectivity or yield.

Featurization: The molecules are converted into numerical representations called descriptors. These can range from simple 2D structural fingerprints to sophisticated 3D descriptors derived from quantum mechanical calculations that capture steric and electronic properties. rsc.orgchemrxiv.org

Model Training: An ML algorithm, such as Random Forest, Support Vector Machines, or a Deep Neural Network (DNN), is trained on the dataset. rsc.orgchinesechemsoc.org The model learns the complex, often non-linear relationships between the molecular descriptors and the reaction outcome.

Prediction: Once trained, the model can predict the enantioselectivity for a new combination of a substrate and a diol catalyst simply by calculating the descriptors for the new molecules and feeding them into the model. researchgate.net

This data-driven approach does not always require a deep, pre-existing understanding of the reaction mechanism. bohrium.com ML models have successfully predicted enantioselectivity for a variety of asymmetric transformations, including those catalyzed by chiral phosphoric acids and amino acid ligands. rsc.orgchinesechemsoc.org For instance, a DNN model built to predict the enantioselectivity of Pd-catalyzed C-H functionalization reactions achieved a root mean square error (RMSE) of just 6.3% ee on its test set. rsc.org Such models can be used to virtually screen vast libraries of potential catalysts derived from the this compound scaffold to identify candidates with the highest predicted selectivity, dramatically accelerating the discovery of superior catalysts.

Performance of Different Machine Learning Models in Predicting Enantioselectivity: This table presents typical performance metrics from a study on a generic asymmetric reaction to illustrate the concept.

| Machine Learning Model | Performance Metric (Test Set) | Value |

|---|---|---|

| Random Forest | R² | 0.81 |

| RMSE (% ee) | 8.5 | |

| Support Vector Machine | R² | 0.83 |

| RMSE (% ee) | 7.9 | |

| Deep Neural Network | R² | 0.88 |

| RMSE (% ee) | 6.3 |

Future Perspectives and Emerging Research Avenues for 3r,5r 1,7 Diphenylheptane 3,5 Diol

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of enantiomerically pure chiral diols, such as (3R,5R)-1,7-diphenylheptane-3,5-diol, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. nih.govacs.org Current research focuses on moving beyond traditional multi-step syntheses towards more sustainable and efficient methodologies. Key future directions include the development of organocatalytic and biocatalytic routes.

Organocatalysis, utilizing small organic molecules like proline derivatives, offers a metal-free alternative for asymmetric synthesis, reducing toxic waste and cost. nih.govresearchgate.net Researchers are exploring new proline-derived organocatalysts, sometimes in conjunction with additives, to achieve high enantiomeric purity (>99% ee) in fewer steps. acs.orgresearchgate.net Similarly, biocatalysis, which employs enzymes or whole microbial cells, represents a green approach for producing chiral 1,3-diols. rsc.orgalfachemic.com Enzymes like reductases and epoxide hydrolases can operate under mild conditions in aqueous media, offering high stereoselectivity and minimizing environmental impact. rsc.orgalfachemic.com One-pot strategies, where multiple reactions occur sequentially in the same vessel without isolating intermediates, are also gaining traction as they significantly improve efficiency and reduce solvent usage. rsc.orgnih.gov

Future synthetic strategies will likely focus on combining these approaches, for instance, in chemoenzymatic processes, to maximize both efficiency and sustainability. The goal is to develop scalable, cost-effective syntheses that provide access to this compound and its derivatives for broader applications.

| Synthetic Approach | Key Features & Advantages | Representative Catalyst/System |

| Asymmetric Organocatalysis | Metal-free, reduced toxicity, high enantioselectivity. nih.govresearchgate.net | Proline-derived catalysts, (S)-BINOL as an additive. organic-chemistry.orgacs.org |

| Biocatalysis | Green chemistry, mild reaction conditions, high stereoselectivity, use of aqueous media. rsc.org | Reductases, Epoxide Hydrolases, Dioxygenases. alfachemic.com |

| Stereoselective Reductions | Established method for creating syn-1,3-diols from β-hydroxy ketones. researchgate.net | Chiral oxazaborolidine reagents (CBS). acs.orgresearchgate.net |

| Asymmetric Aldol (B89426) Reactions | A fundamental C-C bond-forming reaction to set stereocenters. researchgate.netresearchgate.net | Mukaiyama aldol reaction, Crimmins aldol reaction. researchgate.net |

Expansion of Catalytic Applications to New Reaction Classes and Substrate Scope

The intrinsic chirality and the two hydroxyl groups of this compound make it an excellent candidate for development as a chiral ligand or organocatalyst. mdpi.comresearchgate.net Chiral diols are pivotal in asymmetric synthesis, where they create a chiral environment to influence the stereochemical outcome of a reaction. alfachemic.comnih.gov

Future research will focus on harnessing this potential by modifying the diol structure to create novel catalysts. These new catalysts could be applied to a wide array of chemical transformations beyond current applications. For example, derivatives of this diol could be used to catalyze asymmetric hydrogenations, oxidations, and aldol condensations. alfachemic.com A significant area of exploration is their use in organoboron chemistry, such as in the asymmetric allylboration of ketones to produce tertiary homoallylic alcohols with high enantioselectivity. mdpi.comnih.gov

Furthermore, the development of catalysts based on the this compound scaffold could expand the scope of known reactions to include challenging substrates that are currently unreactive or yield poor selectivity. The flexible seven-carbon backbone and the phenyl groups offer sites for modification to fine-tune the steric and electronic properties of the catalyst, enabling precise control over reactivity and selectivity for a broader range of chemical building blocks.

Advanced Materials Development Utilizing the Intrinsic Chirality of this compound

The well-defined three-dimensional structure of this compound makes it a valuable chiral building block for the creation of advanced materials with unique properties. mdpi.com The field of chiral polymers, in particular, stands to benefit from incorporating such specific stereoisomers. mdpi.com